molecular formula C15H25N3O3 B13373532 N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide

Cat. No.: B13373532
M. Wt: 295.38 g/mol
InChI Key: GNOPCEROFOFTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is a chemical compound known for its unique structure and properties It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hexanamide chain with three methyl groups at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethoxy-2-pyrimidinylamine can be prepared by reacting 2,4,6-trimethoxypyrimidine with ammonia.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced through a coupling reaction. This can be achieved by reacting the pyrimidine derivative with 3,5,5-trimethylhexanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethoxy-2-pyrimidinyl)urea: Shares the pyrimidine ring with methoxy groups but has a urea moiety instead of the hexanamide chain.

    N-(4,6-dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea: Similar pyrimidine structure with a trifluoromethylphenyl group.

Uniqueness

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is unique due to its specific substitution pattern and the presence of the hexanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-3,5,5-trimethylhexanamide

InChI

InChI=1S/C15H25N3O3/c1-10(9-15(2,3)4)7-11(19)16-14-17-12(20-5)8-13(18-14)21-6/h8,10H,7,9H2,1-6H3,(H,16,17,18,19)

InChI Key

GNOPCEROFOFTNE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC(=CC(=N1)OC)OC)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.